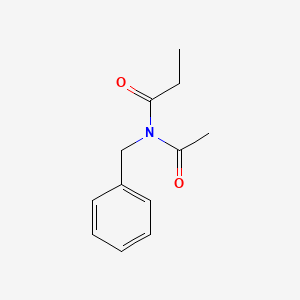
N-Acetyl-N-(phenylmethyl)-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-(phenylmethyl)-propanamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of propanamide, where the nitrogen atom is bonded to an acetyl group and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(phenylmethyl)-propanamide typically involves the acetylation of N-(phenylmethyl)propanamide. One common method is the reaction of N-(phenylmethyl)propanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. Catalysts such as acetic acid can be used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-(phenylmethyl)-propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
N-Acetyl-N-(phenylmethyl)-propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-(phenylmethyl)-propanamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. This modification can alter the activity, stability, and function of the target molecules. The phenylmethyl group provides hydrophobic interactions, which can influence the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-N-(phenylmethyl)glycinamide
- N-Acetyl-N-(phenylmethyl)alaninamide
- N-Acetyl-N-(phenylmethyl)valinamide
- N-Acetyl-N-(phenylmethyl)leucinamide
Uniqueness
N-Acetyl-N-(phenylmethyl)-propanamide is unique due to its specific structural configuration, which provides distinct chemical and biological properties. The presence of both acetyl and phenylmethyl groups allows for versatile interactions in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-acetyl-N-benzylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-12(15)13(10(2)14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Clé InChI |
LHTODEBNMSXSFU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


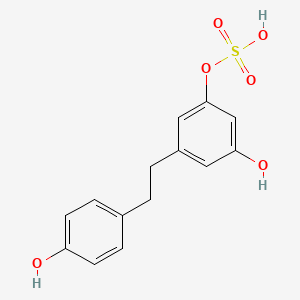
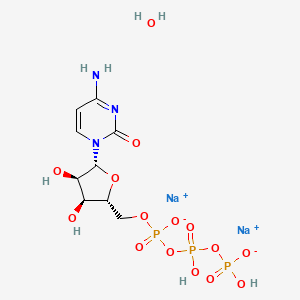
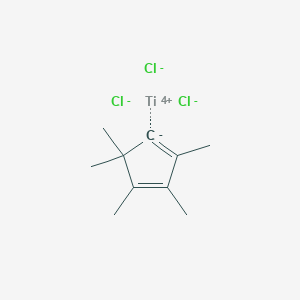
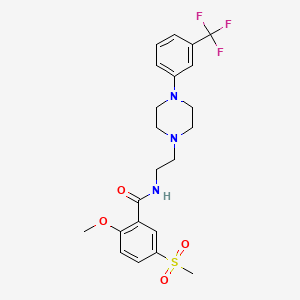


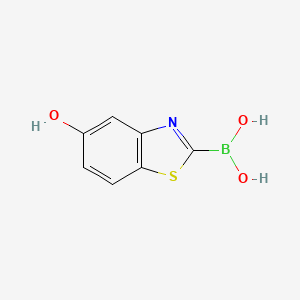

![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
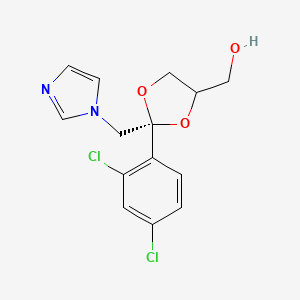
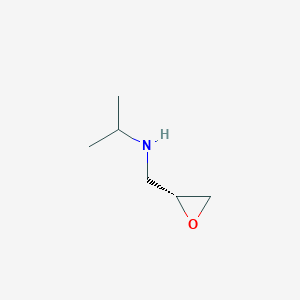
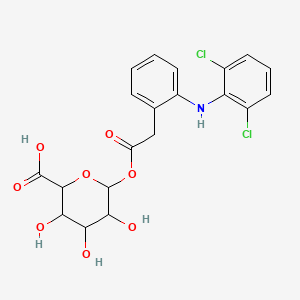
![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
